4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide
Description
4-Chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide is a heterocyclic compound featuring a pyrimidoindole core fused with a sulfur-linked 4-chlorophenyl group. This scaffold is notable for its structural complexity, combining a pyrimidine ring fused to an indole system, which is further modified at the 4-position with a sulfide-bound 4-chlorophenyl substituent.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-10-5-7-11(8-6-10)21-16-15-14(18-9-19-16)12-3-1-2-4-13(12)20-15/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQZVKJPXXSPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring. The final step involves the incorporation of the 4-chlorophenyl group and the formation of the sulfide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide linkage to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used to study reaction mechanisms due to its unique structural features.
Biology
Research has indicated that 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide exhibits biological activities , including:
- Antimicrobial Properties : Studies have demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant antibiofilm activity and synergy with existing antibiotics like Ciprofloxacin.
- Anticancer Activity : Investigations into its effects on human tumor cell lines revealed dose-dependent inhibition of cell proliferation, indicating potential as a lead compound in cancer therapeutics.
Medicine
This compound has been explored as a lead compound for drug development targeting specific enzymes and receptors. Its enzyme inhibitory properties have been studied extensively:
- Urease Inhibition : Demonstrated strong inhibitory effects that suggest applications in treating conditions like gastric ulcers.
- Acetylcholinesterase Inhibition : Potential use in treating Alzheimer's disease due to its ability to inhibit this enzyme.
Industry
In industrial applications, it is utilized in the development of advanced materials and as a catalyst in various chemical processes.
Case Studies
- Antimicrobial Evaluation : A study assessed several derivatives of pyrimidoindole compounds against Staphylococcus aureus and Escherichia coli. The derivatives exhibited significant antibiofilm activity and were found to synergize with existing antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .
- Cancer Cell Line Studies : Research involving treatment with this compound showed a dose-dependent inhibition of cell proliferation in human tumor cell lines, suggesting its potential for further development in cancer therapeutics .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit urease and acetylcholinesterase, showing strong inhibitory effects that suggest potential applications in treating conditions associated with these enzymes .
Summary Table of Applications
| Application Area | Specific Use Cases | Findings/Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Useful in studying reaction mechanisms |
| Biology | Antimicrobial activity | Effective against resistant bacterial strains |
| Anticancer properties | Dose-dependent inhibition observed in tumor cell lines | |
| Medicine | Drug development | Targeting specific enzymes (e.g., urease, acetylcholinesterase) |
| Industry | Advanced materials & catalysts | Employed in various chemical processes |
Mechanism of Action
The mechanism of action of 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfide linkage and aromatic rings play a crucial role in binding to the active sites of these targets, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide (referred to as the target compound ) with analogs featuring variations in substituents, electronic properties, and bioactivity.
Table 1: Physicochemical and Structural Comparison
Key Observations:
Electronic Effects :
- The 4-fluorophenyl analog (CAS 536712-03-5) exhibits lower lipophilicity (XLogP3 = 4.7 vs. 5.9) compared to the target compound, attributed to the electronegative fluorine atom enhancing polarity .
- The ethoxyphenyl derivative (CAS 536710-27-7) shows further reduced XLogP3 (4.2), likely due to the electron-donating ethoxy group improving aqueous solubility .
The pyrimidine-pyrrole hybrid (C15H13N5) demonstrates significantly lower molecular weight (263.30 g/mol) and XLogP3 (2.8), suggesting enhanced metabolic clearance but reduced membrane permeability .
Biological Activity Trends: Pyrimidoindole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) have shown enhanced antiparasitic activity compared to non-halogenated analogs, as seen in Braga et al. (2017), where molecular simplification of a related scaffold retained efficacy against neglected parasitosis . Thienothiophene analogs (e.g., Egbertson et al. 1999) highlight the importance of sulfur-containing groups in antiplatelet activity, suggesting that the sulfide in the target compound may confer similar pharmacological advantages .
Research Findings and Pharmacological Relevance
- Antiparasitic Potential: Modifications to the pyrimidoindole core, such as the introduction of a 4-chlorophenyl group, have been linked to improved binding affinity in parasitic enzyme inhibition studies .
- Metabolic Stability : The 4-chlorophenyl substituent in the target compound may enhance metabolic stability compared to fluorophenyl or ethoxyphenyl analogs, as chlorine’s lower electronegativity reduces susceptibility to oxidative degradation .
- Structural Trade-offs : While the phenacylsulfanyl derivative (CAS 536715-50-1) shares similar lipophilicity with the target compound, its larger substituent could limit bioavailability due to increased molecular rigidity .
Biological Activity
4-Chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide (CAS No. 320420-19-7) is an organic compound belonging to the class of heterocyclic compounds. It features a complex structure combining pyrimidine and indole moieties, which endows it with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties supported by recent research findings.
- Molecular Formula : C16H10ClN3S
- Molecular Weight : 311.79 g/mol
- IUPAC Name : 4-(4-chlorophenyl)sulfanyl-5H-pyrimido[5,4-b]indole
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound. The compound has been evaluated against various bacterial strains, showing significant activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Salmonella typhi | 0.30 μg/mL |
The compound exhibited bactericidal activity with low MIC values, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. It has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| HCT116 (colon cancer) | 15.3 |
| A375 (melanoma) | 10.8 |
The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry and caspase activation assays .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its enzyme inhibitory effects.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 |
| Urease | 1.21 |
The results indicate that it acts as a potent inhibitor of these enzymes, which are crucial in various physiological processes and disease mechanisms .
Case Studies
- Antimicrobial Evaluation : A study assessed the efficacy of several derivatives of pyrimidoindole compounds against Staphylococcus aureus and Escherichia coli. The derivatives exhibited significant antibiofilm activity and were found to synergize with existing antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .
- Cancer Cell Line Studies : Research involving the treatment of human tumor cell lines with this compound revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit urease and AChE, showing strong inhibitory effects that suggest potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease and gastric ulcers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 6-chloropyrimidine derivatives can undergo sulfurization using mercapto-group donors (e.g., KSH) under controlled conditions . Characterization of intermediates requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment. Reference compounds with known spectral data are critical for cross-verification .
Q. What safety protocols are essential when handling sulfide-containing heterocyclic compounds?
- Methodological Answer : Strict PPE (gloves, lab coat, goggles) is mandatory to avoid dermal/ocular exposure. Work in fume hoods or gloveboxes to minimize inhalation risks, especially during volatile byproduct generation (e.g., H₂S). Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can map reaction coordinates and identify transition states, while machine learning algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent, temperature). Tools like COMSOL Multiphysics enable virtual screening of reaction parameters, reducing trial-and-error experimentation. For instance, ICReDD’s integrated computational-experimental workflows have accelerated reaction discovery by 30–50% .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Triplicate experiments with standardized protocols (e.g., same solvent, concentration) minimize variability. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, cross-validate with X-ray crystallography or computational spectral simulation (e.g., ACD/Labs). Statistical methods like principal component analysis (PCA) can identify outlier data points .
Q. What methodologies assess the compound’s potential in medicinal chemistry?
- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ determination). Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in the chlorophenyl or sulfide moieties. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, while ADMET modeling evaluates pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
